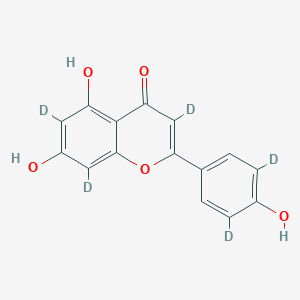

4H-1-ベンゾピラン-4-オン-3,6,8-d3, 5,7-ジヒドロキシ-2-(4-ヒドロキシフェニル-3,5-d2)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its multiple hydroxyl groups and deuterium substitutions, which can influence its chemical properties and biological activities.

科学的研究の応用

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

作用機序

Target of Action

Based on its structural similarity to other benzopyranone derivatives , it is plausible that it may interact with a variety of cellular targets, including enzymes, receptors, and transport proteins. The role of these targets can vary widely, from signal transduction to metabolic regulation.

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can induce conformational changes in the target proteins, potentially altering their activity and triggering downstream cellular responses.

Biochemical Pathways

The biochemical pathways affected by this compound are not well defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. These could include signal transduction pathways, metabolic pathways, and possibly others . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Given its potential range of targets and affected pathways, it could have diverse effects, including modulation of enzyme activity, alteration of cellular signaling, and potential impacts on cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the cellular environment, including the presence of other proteins and small molecules, can also influence the compound’s activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would require stringent control of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product with high purity.

化学反応の分析

Types of Reactions

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Alkylated or acylated products depending on the substituents used.

類似化合物との比較

Similar Compounds

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Studied for its anti-inflammatory effects.

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Investigated for its potential anticancer activity.

Uniqueness

The uniqueness of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- lies in its multiple deuterium substitutions, which can enhance its metabolic stability and alter its biological activity compared to non-deuterated analogs. This makes it a valuable compound for studying the effects of isotopic substitution on chemical and biological properties.

生物活性

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is a flavonoid derivative known for its diverse biological activities. This compound is part of the benzopyran family and has garnered attention due to its potential therapeutic applications in various fields such as oncology, neuroprotection, and anti-inflammatory treatments. This article summarizes the biological activity of this compound based on available research findings.

- Molecular Formula : C15H10O5

- Molecular Weight : 275.27 g/mol

- Solubility : Very insoluble in water (<100 µg/ml) but soluble in DMSO .

The biological activity of 4H-1-Benzopyran-4-one derivatives is primarily attributed to their ability to modulate various signaling pathways. These compounds often act as inhibitors of specific kinases and enzymes involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that certain derivatives can selectively inhibit CDK1, which is crucial for cell cycle regulation .

- Neuroprotective Effects : Compounds in this class have demonstrated the ability to protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity of these compounds, contributing to their protective effects against oxidative stress.

Anticancer Properties

Studies have shown that 4H-1-Benzopyran derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- Case Study : A derivative was found to reduce the viability of breast cancer cells by promoting apoptosis through the activation of pro-apoptotic proteins .

Neuroprotection

Research indicates that these compounds can inhibit neuronal apoptosis and may be beneficial in treating conditions like Alzheimer's disease:

- Case Study : A study highlighted the neuroprotective effects against glutamate-induced toxicity in neuronal cell lines, indicating potential for therapeutic use in neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the modulation of inflammatory cytokines and enzymes:

- Research Findings : In vitro studies showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Summary of Biological Activities

特性

CAS番号 |

263711-74-6 |

|---|---|

分子式 |

C15H10O5 |

分子量 |

275.27 g/mol |

IUPAC名 |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |

InChIキー |

KZNIFHPLKGYRTM-DKFMXDSJSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

異性体SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |

正規SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

同義語 |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。